1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane
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Overview
Description
1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane is an organic compound that features a chloro group, a hydroxy group, and a piperidinyl group attached to a propane backbone. Compounds with such functional groups are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane can be achieved through various synthetic routes. One common method involves the reaction of 1-chloro-2,3-epoxypropane with piperidine under basic conditions to yield the desired product. The reaction typically proceeds as follows:
Reactants: 1-chloro-2,3-epoxypropane, piperidine
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency, yield, and safety. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The compound can be reduced to remove the chloro group or reduce the hydroxy group to a methylene group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), mild heating
Oxidation: PCC, dichloromethane, room temperature
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature
Major Products
Substitution: Corresponding substituted products (e.g., amines, thioethers)
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Dechlorinated or dehydroxylated products
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-hydroxy-3-(1-morpholinyl)-propane: Similar structure but with a morpholine ring instead of piperidine.
1-Chloro-2-hydroxy-3-(1-pyrrolidinyl)-propane: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane is unique due to the presence of the piperidine ring, which can impart different biological activities and reactivity compared to its analogs. The combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-chloro-3-piperidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMZDGBNMCELOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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